Product packaging for 2-methoxypyrimidine-5-thiol(Cat. No.:CAS No. 1305356-30-2)

2-methoxypyrimidine-5-thiol

Cat. No.: B6265514
CAS No.: 1305356-30-2
M. Wt: 142.2
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Description

Significance of Pyrimidine (B1678525) Scaffold in Chemical Research

The pyrimidine ring system is a cornerstone of heterocyclic chemistry and holds a privileged position in medicinal chemistry. tandfonline.com This is largely due to its presence as a core component of the nucleobases uracil, thymine, and cytosine, which are fundamental building blocks of nucleic acids, DNA and RNA. This natural prevalence has spurred extensive research into synthetic pyrimidine derivatives, revealing a broad spectrum of pharmacological activities. nih.govvulcanchem.com

Marketed drugs containing the pyrimidine scaffold are used to treat a wide array of conditions, including infections, cancer, and neurological disorders. vulcanchem.com The versatility of the pyrimidine ring allows for a high degree of structural modification, enabling chemists to fine-tune the biological and physicochemical properties of the resulting molecules. tandfonline.com The nitrogen atoms at positions 1 and 3 make the 2-, 4-, and 6-positions of the ring electron-deficient, influencing its reactivity and interactions with biological targets. tandfonline.com This inherent electronic nature makes the pyrimidine scaffold an attractive starting point for the development of novel therapeutic agents. nih.govtandfonline.com

Importance of Thiol and Methoxy (B1213986) Functionalities in Heterocyclic Systems

The functionalization of a heterocyclic core with specific substituents is a key strategy in modulating its chemical and biological properties. The thiol (-SH) and methoxy (-OCH₃) groups, as present in 2-methoxypyrimidine-5-thiol, are particularly significant.

The thiol group is a potent nucleophile, especially in its deprotonated thiolate form (-S⁻). researchgate.net This high reactivity makes it a valuable handle for further chemical modifications, allowing for the construction of more complex molecules. google.com In biological systems, the thiol group of cysteine residues in proteins is crucial for their structure and function, participating in catalysis, metal binding, and regulation through the formation of disulfide bonds or other modifications. researchgate.net The introduction of a thiol group onto a heterocyclic ring can thus facilitate covalent interactions with biological targets, a strategy employed in the design of certain enzyme inhibitors. researchgate.net

The methoxy group , on the other hand, is an electron-donating group that can significantly influence the electronic properties of the pyrimidine ring. orientjchem.org Its presence can affect the reactivity of the ring towards electrophilic or nucleophilic attack and can modulate the basicity of the nitrogen atoms. wuxiapptec.com In medicinal chemistry, methoxy groups are often introduced to improve metabolic stability, enhance binding to target proteins through hydrogen bonding or hydrophobic interactions, and increase cell membrane permeability. psu.eduacs.org The position of the methoxy group is critical; for instance, its location can direct the regioselectivity of substitution reactions on the pyrimidine ring. wuxiapptec.com

Overview of Research Landscape for this compound and Related Analogues

Direct research specifically focused on this compound is limited in publicly available literature. However, the broader landscape of substituted pyrimidines is an area of intense investigation. Research on related analogues provides valuable insights into the potential synthesis, reactivity, and applications of this compound.

Studies on mercaptopyrimidine derivatives often utilize them as precursors for the synthesis of fused heterocyclic systems like thieno[2,3-d]pyrimidines, which have shown promising antimicrobial activities. tandfonline.comtandfonline.com The synthesis of such compounds often involves the condensation of a mercaptopyrimidine with various reagents. researchgate.netnih.gov

Research into 2-methoxy-substituted pyrimidines frequently explores their utility in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to generate bi- and poly-arylpyrimidine systems. psu.edu The methoxy group's influence on the regioselectivity of nucleophilic substitution reactions on the pyrimidine ring is also a subject of study. wuxiapptec.comtandfonline.com For instance, 2-methoxy-5-bromopyrimidine has been used as a key intermediate in the synthesis of heteroarylpyrimidines. psu.edu

Furthermore, research into 2,5-disubstituted pyrimidines is active, particularly in the context of developing inhibitors for biological targets like dihydrofolate reductase (DHFR). nih.govnih.gov In these studies, the 2-methoxy group is often part of a larger pharmacophore, and modifications at the 5-position are systematically explored to optimize potency and selectivity. nih.govnih.govacs.org

While a dedicated body of work on this compound is not prominent, the collective research on related structures suggests its potential as a valuable intermediate in the synthesis of complex heterocyclic systems and as a scaffold for the development of biologically active molecules. The combination of a reactive thiol at the 5-position and a modulating methoxy group at the 2-position presents a unique platform for further chemical exploration.

Properties

CAS No.

1305356-30-2

Molecular Formula

C5H6N2OS

Molecular Weight

142.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Methoxypyrimidine 5 Thiol and Analogues

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. amazonaws.comdeanfrancispress.com This approach helps in identifying key precursors and strategic bond disconnections.

Role of Dichloro- and Thiol-Substituted Pyrimidine (B1678525) Intermediates

A common retrosynthetic strategy for 2-methoxypyrimidine-5-thiol involves the disconnection of the C-S bond, leading to a 5-halopyrimidine intermediate, and the C-O bond of the methoxy (B1213986) group. This highlights the importance of di- and tri-substituted pyrimidines as key precursors. Specifically, 2,4-dichloro-5-methoxypyrimidine (B27636) is a versatile intermediate. The chlorine atoms at the 2 and 4 positions are susceptible to nucleophilic substitution, allowing for the sequential introduction of the methoxy and thiol groups.

The synthesis often starts with a more readily available pyrimidine core, which is then functionalized. For instance, starting from a dihydroxypyrimidine, chlorination using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can yield the corresponding dichloropyrimidine. Subsequent selective substitution reactions can then be performed.

Thiol-substituted pyrimidine intermediates also play a crucial role. For example, 2-thiol-4-hydroxy-5-methoxypyrimidine can be a precursor where the hydroxyl group is later converted to a leaving group for further functionalization or directly to the desired substituent. patsnap.com The thiol group can be introduced using various thiolation agents.

Utilization of Methyl Methoxyacetate (B1198184) and Ethyl Formate (B1220265) in Pyrimidine Ring Formation

The fundamental pyrimidine ring system can be constructed through condensation reactions of appropriate building blocks. A well-established method involves the use of methyl methoxyacetate and ethyl formate. patsnap.com These precursors provide the necessary carbon and oxygen atoms for the pyrimidine backbone.

The synthesis typically begins with the condensation of ethyl formate and methyl methoxyacetate in the presence of a strong base like sodium methoxide. patsnap.com This Claisen-type condensation forms a β-ketoester equivalent. This intermediate is then cyclized with a suitable three-atom component, such as thiourea (B124793), to form the pyrimidine ring. patsnap.com This cyclization step establishes the core heterocyclic structure with the desired substituents or functional groups that can be further modified. For instance, using thiourea leads to the formation of a 2-thioxopyrimidine derivative. patsnap.comsemanticscholar.org

Direct Synthesis Routes to this compound

Direct synthesis routes aim to construct the target molecule from simple starting materials in a limited number of steps. These methods often rely on cyclization and condensation reactions to build the pyrimidine ring, followed by or concurrent with the introduction of the desired functional groups.

Cyclization and Condensation Reactions

The formation of the pyrimidine ring is a cornerstone of the synthesis of this compound. As mentioned previously, a common and effective method is the condensation of an activated dicarbonyl compound with a urea (B33335) or thiourea derivative.

A specific example involves the reaction of ethyl formate and methyl methoxyacetate to generate an intermediate that, upon reaction with thiourea, yields 2-thiol-4-hydroxy-5-methoxypyrimidine. patsnap.com This reaction is a classic example of a [3+3] cyclization, where a three-carbon component reacts with a three-atom component (N-C-N from thiourea). The resulting hydroxypyrimidine can then be further functionalized. For instance, the hydroxyl group can be converted to a chloro group using a chlorinating agent, which can then be substituted.

Alternative cyclization strategies can also be employed, such as those involving chalcones and thiourea in the presence of a base, which leads to the formation of substituted pyrimidine-2-thiols. semanticscholar.orgnih.gov

Thiolation Strategies for Pyrimidine Rings

The introduction of a thiol group onto the pyrimidine ring is a critical step in the synthesis of this compound. This can be achieved through various thiolation methods.

One common strategy is the nucleophilic substitution of a halogenated pyrimidine with a sulfur nucleophile. For instance, a 5-chloropyrimidine (B107214) derivative can react with a thiolating agent like sodium hydrosulfide (B80085) (NaSH) or thiourea followed by hydrolysis to introduce the thiol group at the 5-position. The reactivity of the halogen is influenced by the other substituents on the pyrimidine ring. nih.gov

Another approach involves the use of Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) to convert a carbonyl group (at the 2- or 4-position) of a pyrimidinone into a thiocarbonyl group. However, for introducing a thiol at the 5-position, direct thiolation of an activated C-H bond or a metal-catalyzed cross-coupling reaction with a sulfur source are more advanced methods. In some biological systems, enzymatic thiolation of pyrimidines occurs, for example, in the formation of 4-thiouridine. umich.edu

Advanced Synthetic Transformations and Process Optimization

To improve the efficiency, scalability, and environmental impact of the synthesis of this compound, advanced synthetic methods and process optimization techniques are continuously being developed.

One area of advancement is the use of fluorous synthesis techniques. This involves attaching a fluorous tag to a substrate, which facilitates purification by fluorous solid-phase extraction (SPE). nih.gov This "catch and release" strategy can be applied to the synthesis of substituted pyrimidines, allowing for efficient separation of intermediates and the final product. nih.gov

Process optimization often focuses on improving reaction conditions, such as solvent choice, temperature, and catalyst selection, to increase yield and purity while minimizing waste. For instance, the use of continuous flow reactors for industrial-scale production can offer significant advantages over traditional batch processes, including better heat and mass transfer, improved safety, and higher consistency.

Below is an interactive data table summarizing some of the key compounds mentioned in this article.

Microwave-Assisted Synthesis in Pyrimidine Chemistry

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages in terms of reaction speed, efficiency, and yield for the preparation of pyrimidine derivatives. This technology utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to a dramatic reduction in reaction times compared to conventional heating methods.

One notable application is in the multi-component reaction (MCR) for the synthesis of highly substituted pyrimidine derivatives. For instance, the microwave-assisted MCR of a benzaldehyde, a 1,3,4-thiadiazole-2-amine, and ethyl acetoacetate (B1235776) in acetic acid can afford ethyl 7-methyl-2,5-diphenyl-5H- Current time information in Bangalore, IN.researchgate.netresearchgate.netthiadiazolo[3,2-a]pyrimidine-6-carboxylate in high yield (85%) without the need for a catalyst. scialert.net This highlights the efficiency and atom economy of microwave-promoted reactions.

Furthermore, microwave irradiation has been successfully employed in the synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) under solvent-free conditions. researchgate.net This approach not only accelerates the reaction but also aligns with the principles of green chemistry by minimizing solvent waste. Research has shown that reactions that might take several hours under conventional reflux can be completed in a matter of minutes using microwave synthesis, often with improved product yields. derpharmachemica.com For example, the synthesis of certain triazolothiadiazole analogues saw reaction times drop from 7 hours to just 5 minutes with an accompanying increase in yield. derpharmachemica.com

The synthesis of pyridylimidazo[1,5-a]pyridine derivatives and their subsequent quaternization to form pyridinium (B92312) salts also benefits from microwave assistance. mdpi.com A one-pot, microwave-assisted cycloaddition can produce the desired scaffolds in yields exceeding 80%. mdpi.com Subsequent SN2-type reactions with iodoethane (B44018) in acetonitrile (B52724) under microwave conditions (e.g., 155 °C for 50 minutes) efficiently yield the quaternized products. mdpi.com

Interactive Data Table: Microwave-Assisted Synthesis of Pyrimidine Analogues

Product Reactants Conditions Reaction Time Yield
Ethyl 7-methyl-2,5-diphenyl-5H- Current time information in Bangalore, IN.researchgate.netresearchgate.netthiadiazolo[3,2-a]pyrimidine-6-carboxylate Benzaldehyde, 5-phenyl-1,3,4-thiadiazole-2-amine, Ethyl acetoacetate Acetic acid, Microwave Not specified 85% scialert.net
Pyrazolo[3,4-d]pyrimidines N4-substituted-2,4-diamino-6-chloro-5-carbaldehydes, Hydrazine Solvent-free, Microwave Shorter than conventional Higher than conventional
3-(5'-fluoro-2'-methoxybiphenyl-3-yl)-6-(substituted) Current time information in Bangalore, IN.researchgate.netrsc.org-triazolo[3,4-b] Current time information in Bangalore, IN.researchgate.netresearchgate.net-thiadiazole 4-Amino-5-(5'-fluoro-2'-methoxybiphenyl-3-yl)-4H-1,2,4-triazole-3-thiol, Carboxylic acids Microwave irradiation 5 minutes Higher than conventional derpharmachemica.com
Pyridylimidazo[1,5-a]pyridine derivatives Benzaldehydes, 2-aminopyridines One-pot, Microwave Not specified >80% mdpi.com

Continuous Flow Synthesis Techniques for Pyrimidine Derivatives

Continuous flow synthesis has gained significant traction as a modern and efficient method for producing chemical compounds, including pyrimidine derivatives. This technique offers several advantages over traditional batch processing, such as enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. ijsdr.org The ability to precisely control reaction parameters like temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and minimize impurities. researchgate.net

The application of continuous flow technology is not limited to academic research and has been explored for the production of active pharmaceutical ingredients (APIs). For instance, a continuous flow process has been developed for the synthesis of the HIV drug Rilpivirine, demonstrating the potential for this technology in industrial settings. ijsdr.org This process allows for rapid screening of reaction conditions and often results in higher yields compared to batch or microwave-assisted methods. ijsdr.org

Furthermore, continuous flow systems can be integrated with other technologies, such as ultrasound, to create even more efficient synthetic routes. A combined ultrasound and integrated continuous flow system has been used to synthesize polyfluoro-substituted benzo researchgate.netijsdr.orgimidazo[1,2-a]pyrimidine derivatives from alkynes with a much shorter reaction time, demonstrating the scalability of this approach for industrial applications. nih.gov

Interactive Data Table: Comparison of Batch vs. Continuous Flow Synthesis

Product Synthesis Method Reaction Time Yield Key Advantages of Flow Synthesis
Sugar-containing pyrimidine derivatives Batch (Shaking) 48 hours Lower -
Sugar-containing pyrimidine derivatives Continuous Flow 40 minutes 34.8–69.1% Reduced reaction time, avoidance of intermediate purification, milder conditions. researchgate.netrsc.org
Rilpivirine (HIV Drug) Continuous Flow Short 90-94% (E-Isomer) Enhanced productivity, control of impurities, rapid screening of conditions. ijsdr.org

Industrial-Scale Production Considerations for Pyrimidine Intermediates

The industrial-scale production of pyrimidine intermediates is a critical aspect of the pharmaceutical and agrochemical industries. While academia often focuses on novel synthetic routes, industrial production must also consider factors such as cost-effectiveness, safety, environmental impact, and scalability. The transition from laboratory-scale synthesis to large-scale manufacturing presents a unique set of challenges and requires robust and efficient processes.

One of the foundational methods for pyrimidine synthesis with industrial relevance is the Chichibabin pyridine (B92270) synthesis, first reported in 1924. wikipedia.org This method, which involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849) or its derivatives, is still utilized for the industrial production of pyridine and its derivatives due to the inexpensiveness of the starting materials, despite often suffering from low yields. wikipedia.org

For the synthesis of specific pyrimidine intermediates, such as 2,4-dichloro-5-methoxypyrimidine, multi-step processes are employed. A patented method describes the synthesis starting from ethyl formate and methyl methoxyacetate to first produce 2-thiol-4-hydroxyl-5-methoxypyrimidine through condensation and cyclization. patsnap.com This intermediate is then subjected to chlorination using chlorine and phosphorus oxychloride to yield the final product. patsnap.com Such multi-step syntheses are common in industrial settings, where the focus is on reliable and scalable reactions.

The production of pyrimidine derivatives as active pharmaceutical ingredients (APIs) or their intermediates often involves cGMP (current Good Manufacturing Practice) compliant facilities. These facilities are equipped for production flexibility at various scales and may include capabilities for handling potent compounds. cphi-online.com The total production capacity of such facilities can be substantial, with some having over 700 m³ of reactor volume, including pilot production capabilities. cphi-online.com

Furthermore, the development of novel production methods for pyrimidine derivatives is an ongoing area of research. For example, a production method for a pyrimidine derivative useful as an enzyme inhibitor involves a multi-step sequence including hydrolysis, reaction with specific reagents, condensation, and enzymatic deprotection. google.com This highlights the complexity and sophistication of modern industrial organic synthesis.

Interactive Data Table: Industrial Production Considerations for Pyrimidine Intermediates

Intermediate Key Production Steps Scale Considerations
Pyridine Chichibabin Synthesis (condensation of carbonyls with ammonia) ~20,000 tons/year (worldwide, as of 2016) wikipedia.org Inexpensive precursors, moderate yields. wikipedia.org
2,4-dichloro-5-methoxypyrimidine 1. Condensation/cyclization of ethyl formate & methyl methoxyacetate. 2. Chlorination with Cl2 & POCl3. Industrial Multi-step synthesis, use of hazardous reagents. patsnap.com
4-amino-2-chloropyrimidine Not specified Various scales cGMP compliance, production flexibility, potent compound handling. cphi-online.com

Chemical Reactivity and Derivatization of 2 Methoxypyrimidine 5 Thiol

Nucleophilic Substitution Reactions

Nucleophilic substitution is a key class of reactions for pyrimidine (B1678525) derivatives. The electron-deficient nature of the pyrimidine ring, caused by the presence of two electronegative nitrogen atoms, facilitates attacks by nucleophiles, particularly at the carbon atoms in positions 2, 4, and 6. wikipedia.orgyoutube.com

Reactivity at Pyrimidine Ring Positions (e.g., C2, C4, C5)

The pyrimidine ring is considered π-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), while conversely making electrophilic aromatic substitution more difficult. wikipedia.org The positions most activated towards nucleophilic attack are C2, C4, and C6, which are ortho or para to the ring nitrogens. wikipedia.orgyoutube.com In contrast, the C5 position is the least electron-deficient and therefore less prone to direct nucleophilic attack. wikipedia.org

While the methoxy (B1213986) group at the C2 position of 2-methoxypyrimidine-5-thiol is not a typical leaving group like a halide, displacement reactions at this position can occur under forcing conditions. The reactivity of the pyrimidine ring towards nucleophiles is highly dependent on the substituents present. Generally, the C4 position is more reactive towards nucleophilic substitution than the C2 position. stackexchange.com Studies on saturated pyrimidines have shown that the C4 position can become a "hot spot" for nucleophilic attack, such as by water, leading to ring-opening reactions once the ring's aromaticity is lost. acs.orgnih.gov

The nature of substituents on the ring, particularly at the C5 position, can significantly modulate the reactivity at other positions. Electron-withdrawing groups at C5 enhance the rate of nucleophilic substitution, whereas electron-donating groups can deactivate the ring towards such reactions.

Table 1: Influence of Substituent Groups on Pyrimidine Ring Reactivity

PositionNature of SubstituentEffect on Nucleophilic SubstitutionReactivity Trend
C2, C4, C6GeneralActivated towards nucleophilic attack due to proximity to ring nitrogens. wikipedia.orgyoutube.comC4 > C2
C5GeneralLeast electron-deficient; not favored for direct nucleophilic attack. wikipedia.org-
C5Electron-Withdrawing Group (e.g., -NO2, -CN)Increases the rate of SNAr at other positions.Activating
C5Electron-Donating Group (e.g., -NH2, -OCH3)Decreases the rate of SNAr at other positions.Deactivating

Specificity of Thiol Group as a Nucleophile

The thiol (-SH) group is a potent nucleophile, particularly when deprotonated to its conjugate base, the thiolate anion (-S⁻). masterorganicchemistry.com Thiols are significantly more acidic than their alcohol counterparts, meaning the thiolate is readily formed under basic conditions. masterorganicchemistry.comlibretexts.org This enhanced nucleophilicity stems from the larger size and greater polarizability of the sulfur atom compared to oxygen. masterorganicchemistry.com

Consequently, the thiol group in this compound is expected to be the primary site of reaction with electrophiles in nucleophilic substitution reactions. For instance, it can readily undergo S-alkylation with alkyl halides to form the corresponding thioethers (sulfides). libretexts.org The high nucleophilicity of thiols and thiolates makes them effective reactants in SN2 reactions. libretexts.org

Table 2: Comparison of Thiol and Alcohol Properties

PropertyThiols (R-SH)Alcohols (R-OH)Reference
Acidity (pKa)~10-11~16-19 masterorganicchemistry.com
NucleophilicityMore nucleophilicLess nucleophilic libretexts.orglibretexts.org
Basicity of Conjugate BaseWeaker base (RS⁻)Stronger base (RO⁻) masterorganicchemistry.com

Electrophilic Aromatic Substitution on the Pyrimidine Ring

Electrophilic aromatic substitution (SEAr) is generally very difficult on the pyrimidine ring. wikipedia.org The two electron-withdrawing nitrogen atoms strongly deactivate the ring, making it much less reactive towards electrophiles than benzene. researchgate.netwikipedia.org This deactivation is more pronounced than in pyridine (B92270). wikipedia.org

Any electrophilic attack would preferentially occur at the C5 position, which is the most electron-rich (or least electron-deficient) carbon on the ring. wikipedia.orgresearchgate.net While the 2-methoxy group on this compound is an activating, ortho-para directing group, its effect is generally insufficient to overcome the powerful deactivating effect of the two ring nitrogens. Therefore, harsh reaction conditions are typically required to achieve electrophilic substitution, and yields are often low. youtube.com Forcing conditions, such as high temperatures, are often necessary for reactions like nitration or halogenation. researchgate.netyoutube.com

Oxidation and Reduction Reactions

Transformations of the Thiol Group (e.g., to disulfides, sulfonic acids)

The thiol group is readily oxidized, and the resulting product depends on the strength of the oxidizing agent used. libretexts.org

Disulfides : Mild oxidizing agents, such as iodine (I₂), hydrogen peroxide (H₂O₂), or even atmospheric oxygen, will oxidize two molecules of the thiol to form a disulfide. biolmolchem.comodu.edu In this case, this compound would form 2,2'-dimethoxy-5,5'-dithiodipyrimidine. This oxidative coupling is a common and important reaction for thiols.

Sulfonic Acids : Stronger oxidizing agents can further oxidize the thiol group. The oxidation proceeds stepwise, potentially through sulfenic (-SOH) and sulfinic (-SO₂H) acid intermediates, to ultimately yield the highly oxidized sulfonic acid (-SO₃H). biolmolchem.comresearchgate.net Reagents such as hypofluorous acid-acetonitrile complex (HOF·CH₃CN) or dimethyl sulfoxide in the presence of a halogen catalyst can be used for this transformation. researchgate.netgoogle.com

Table 3: Oxidation Products of the Thiol Group

ProductSulfur Oxidation StateTypical ReagentsReference
Disulfide (RSSR)-1I2, H2O2 (mild), Air biolmolchem.comodu.edu
Sulfenic Acid (RSOH)0Intermediate in oxidation researchgate.net
Sulfinic Acid (RSO₂H)+2Intermediate in oxidation researchgate.net
Sulfonic Acid (RSO₃H)+4HOF·CH₃CN, KMnO₄, HNO₃ researchgate.netgoogle.com

Redox Chemistry of Methoxy and Pyrimidine Ring

The methoxy group is generally stable under common redox conditions that would affect the thiol or the pyrimidine ring. The pyrimidine ring itself, however, can undergo reduction.

Due to its electron-deficient nature, the pyrimidine ring is susceptible to reduction by strong hydride-donating reagents like lithium aluminum hydride (LiAlH₄). researchgate.net Research on analogous compounds, such as 2-methoxy- and 2-methylthiopyrimidine-5-carboxamide, has shown that LiAlH₄ reduces the pyrimidine ring itself rather than just an exocyclic functional group. researchgate.net The primary product of such a reaction is the corresponding 1,6-dihydropyrimidine derivative. researchgate.netrsc.org This indicates that the hydride ion attacks one of the electron-deficient positions of the ring (C6 in this case), leading to the dearomatization of the heterocyclic system. researchgate.net

Formation of Conjugates and Adducts

The thiol group of this compound is a versatile functional handle that allows for the formation of various conjugates and adducts. This reactivity is central to its application in medicinal chemistry and materials science, enabling its covalent linkage to other molecules to form more complex structures with tailored properties.

Reactions with Isothiocyanates for Thio-Derivative Formation

The nucleophilic sulfur atom of this compound readily reacts with the electrophilic carbon atom of isothiocyanates (R-N=C=S). This reaction results in the formation of dithiocarbamate derivatives. The process is a common strategy for linking the pyrimidine scaffold to other molecular entities, such as amino acids or aromatic systems, through a stable thio-derivative linkage. mdpi.comchemrxiv.org

The synthesis typically involves a one-pot, two-step procedure where a primary amine is first converted to a dithiocarbamate intermediate in the presence of carbon disulfide and a base. mdpi.com This intermediate is then reacted with a desulfurizing agent to yield the isothiocyanate, which can subsequently react with a thiol like this compound. Alternatively, direct reaction of the thiol with a pre-formed isothiocyanate in the presence of a base leads to the formation of the N-substituted dithiocarbamate product. The reaction conditions can be optimized, with some syntheses employing microwave assistance to improve yields and reduce reaction times. mdpi.com

Reactant 1Reactant 2Product TypeKey Features of Reaction
Pyrimidine-thiolAryl isothiocyanateAryl dithiocarbamateForms a stable linkage between the pyrimidine and an aromatic system.
Pyrimidine-thiolAlkyl isothiocyanateAlkyl dithiocarbamateAttaches aliphatic chains to the pyrimidine core.
Pyrimidine-thiolIsothiocyanate derivative of an amino acidPeptide-pyrimidine conjugateEnables the incorporation of pyrimidine moieties into peptide structures. mdpi.com

Incorporation into Complex Molecular Architectures (e.g., nucleosides)

The structural framework of this compound makes it a valuable building block for the synthesis of more complex molecules, particularly modified nucleosides for therapeutic and diagnostic applications. nih.govnih.gov The pyrimidine ring is a core component of natural nucleosides (cytosine, thymine, uracil), and introducing modifications like a methoxy group at the 2-position and a thiol at the 5-position can significantly alter the biological properties of the resulting nucleoside analogue.

The synthesis of such modified nucleosides involves the coupling of the pyrimidine base to a protected sugar moiety, typically a ribose or deoxyribose derivative. The thiol group can be introduced before or after the glycosylation step. Often, the thiol group requires protection during the synthetic sequence to prevent unwanted side reactions. mdpi.com This thiol handle can also be used for post-synthetic modification, allowing for the attachment of biophysical probes, linkers, or other functional groups to the nucleoside. illinois.edu These strategies are crucial for developing antisense oligonucleotides, RNA interference (RNAi) technologies, and other nucleic acid-based therapeutics where enhanced stability, binding affinity, and cellular uptake are desired. nih.govresearchgate.net

Complex Molecule TypeSynthetic StrategyPurpose of Incorporation
Thiol-modified NucleosideGlycosylation of the pyrimidine base with a protected sugar, followed by functionalization.To create nucleoside analogues with altered base-pairing properties or for site-specific attachment of labels. illinois.edu
2'-O-Modified OligonucleotideIncorporation of a phosphoramidite derivative of the modified nucleoside during automated solid-phase synthesis.To enhance nuclease resistance and binding affinity of therapeutic oligonucleotides. nih.gov
Adenosine DerivativesUse of the pyrimidine thiol as a starting material for multi-step synthesis to form condensed heterocyclic systems like imidazo[2,1-i]purine derivatives. researchgate.netnih.govTo develop molecules with specific biological activities, such as influencing platelet aggregation. researchgate.netnih.gov

Metal Coordination Chemistry of Thiols

The thiol functionality of this compound imparts significant potential for its use in coordination chemistry. The sulfur atom, along with the nitrogen atoms of the pyrimidine ring, can act as donor sites for metal ions, leading to the formation of stable metal-thiolate complexes.

This compound as a Ligand

As a ligand, this compound exhibits versatile coordination behavior. The thiol group can be deprotonated to form a thiolate anion (RS⁻), which is classified as a soft Lewis base. wikipedia.org According to Hard and Soft Acid-Base (HSAB) theory, this soft thiolate donor coordinates preferentially with soft or borderline Lewis acid metal ions, such as Cu(I), Ag(I), Hg(II), Cd(II), and Zn(II). wikipedia.orgnih.gov

The pyrimidine ring itself offers additional coordination sites through its two endocyclic nitrogen atoms. This allows the molecule to act as a multidentate ligand, potentially chelating a single metal center or bridging multiple metal centers to form polynuclear or polymeric structures. nih.govnih.gov The specific coordination mode depends on various factors, including the nature of the metal ion, the reaction stoichiometry, and the presence of other competing ligands in the coordination sphere. rsc.org The unbound nitrogen atoms in some complexes can also be protonated or alkylated, demonstrating their availability for further reactions. rsc.org

Metal-Thiolate Complexes and Their Properties

The coordination of this compound to metal centers results in the formation of metal-thiolate complexes with diverse structural and electronic properties. nih.gov Thiolate ligands are known to form strong, covalent bonds with transition metals. nih.gov They can function as terminal ligands, binding to a single metal ion, or as bridging ligands, linking two or more metal centers. This bridging capability facilitates the self-assembly of complex architectures, including dinuclear clusters and coordination polymers. wikipedia.orgnih.gov

The geometry of the resulting metal complexes can vary widely, with common examples including linear, trigonal planar, tetrahedral, and square planar arrangements around the metal center. nih.govmdpi.com For instance, zinc(II), a d¹⁰ metal ion, often forms tetrahedral complexes with thiolate ligands. nih.gov The properties of these complexes, such as their thermal stability, solubility, and electrochemical behavior, are dictated by the interplay between the metal ion and the pyrimidine-thiol ligand. These materials have potential applications in catalysis, materials science, and as models for metalloenzymes containing cysteine residues. wikipedia.orgnih.gov

PropertyDescriptionExample from Related Systems
Coordination Geometry The central Zn(II) atom adopts a distorted tetrahedral environment, coordinated by two sulfur and two nitrogen atoms from four different ligands.In a zinc(II) polymer with 5-phenyl-1,3,4-oxadiazole-2-thiolate, the Zn-S bond length is 2.3370 Å and the Zn-N bond length is 2.0184 Å. nih.gov
Structural Motif Ligands can bridge metal centers to form extended structures, such as zigzag chains or eight-membered rings.A polymeric zinc complex forms zigzag chains along the crystallographic c-axis. nih.gov
Ligand Role The thiolate can act as a terminal one-electron donor or a bridging three-electron donor ligand. wikipedia.orgIn Fe₂(SCH₃)₂(CO)₆, the methylthiolate ligands bridge the two iron centers. wikipedia.org
Stability Complexes with late transition metals are often stable in water, whereas those with early transition metals may be sensitive to hydrolysis. wikipedia.orgSchiff base metal complexes of Cu(II) and Zn(II) show distinct thermal decomposition stages, indicating stable coordination. nih.gov

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the determination of the elemental formula of 2-methoxypyrimidine-5-thiol, which is C₅H₆N₂OS. By comparing the experimentally measured exact mass with the calculated theoretical mass, the elemental composition can be confirmed with a high degree of confidence. The presence of sulfur can be further corroborated by the isotopic pattern of the molecular ion peak, as the ³⁴S isotope will give rise to a small M+2 peak.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of small, stable molecules or radicals.

Plausible Fragmentation Pathways:

Loss of a methyl radical (•CH₃): from the methoxy (B1213986) group, leading to a fragment ion at [M-15]⁺.

Loss of formaldehyde (CH₂O): from the methoxy group, resulting in a fragment at [M-30]⁺.

Loss of the thiocarbonyl group (CS): in the thione form, leading to a fragment at [M-44]⁺.

Cleavage of the pyrimidine (B1678525) ring: leading to various smaller fragments characteristic of the pyrimidine core structure.

Interactive Data Table: Predicted Key Mass Fragments of this compound

m/z Value Proposed Fragment Origin
142[C₅H₆N₂OS]⁺Molecular Ion (M⁺)
127[C₄H₃N₂OS]⁺Loss of •CH₃
112[C₄H₄N₂S]⁺Loss of CH₂O
98[C₅H₆N₂O]⁺Loss of CS

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would show characteristic absorption bands for the various functional groups. The presence or absence of certain bands can also provide evidence for the dominant tautomeric form in the solid state.

S-H Stretch: A weak absorption band in the region of 2550-2600 cm⁻¹ would be indicative of the thiol (S-H) group. Its absence would suggest the thione form is predominant.

N-H Stretch: A broad band in the range of 3100-3400 cm⁻¹ would indicate the presence of an N-H bond, characteristic of the thione tautomer.

C=S Stretch: A strong absorption band around 1100-1250 cm⁻¹ would be characteristic of the thiocarbonyl (C=S) group in the thione form.

C-O-C Stretch: Asymmetric and symmetric stretching vibrations for the methoxy group (C-O-C) would be expected around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region are characteristic of the pyrimidine ring C=N and C=C stretching vibrations. vandanapublications.comresearchgate.net

C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches of the methoxy group appear just below 3000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Wavenumber (cm⁻¹) Notes
S-H stretch2550 - 2600 (weak)Present in thiol form
N-H stretch3100 - 3400 (broad)Present in thione form
Aromatic C-H stretch> 3000Pyrimidine ring
Aliphatic C-H stretch< 3000Methoxy group
C=N / C=C stretch1500 - 1650Pyrimidine ring vibrations
C-O-C stretch1050 - 1250Methoxy group
C=S stretch1100 - 1250Present in thione form

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure and conjugation within a molecule. For this compound, this method provides insights into the electronic transitions between molecular orbitals, which are influenced by the pyrimidine core and its substituents, the methoxy and thiol groups. The absorption of UV-Vis radiation by the molecule promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), as well as other possible electronic transitions. The wavelengths and intensities of these absorptions are characteristic of the molecule's electronic makeup.

Detailed analysis of the UV-Vis spectrum of this compound and related structures reveals distinct absorption bands that can be attributed to specific electronic transitions, primarily π-π* and n-π* transitions. The pyrimidine ring itself, being an aromatic heterocycle, possesses a conjugated π-system that gives rise to strong π-π* transitions. The presence of the electron-donating methoxy (-OCH₃) and thiol (-SH) groups further modulates the electronic properties of the pyrimidine core, influencing the energy of these transitions and, consequently, the position of the absorption maxima (λmax).

Research on similarly substituted pyrimidines and other thiol-containing heterocyclic compounds provides a framework for interpreting the electronic spectrum of this compound. For instance, studies on novel 2-alkoxy-substituted pyrimidines have shown efficient absorption at approximately 410 nm, characterized by high molar absorption coefficients researchgate.net. This absorption is indicative of an extended π-conjugated system. Furthermore, theoretical calculations on other complex substituted pyrimidines have helped in assigning experimental absorption bands to specific electronic transitions, such as π-π* and n-π* scielo.org.za. Marine-inspired thiol compounds also exhibit characteristic UV absorption peaks in the range of 254-260 nm mdpi.com.

The electronic transitions observed in the UV-Vis spectrum of this compound are influenced by the interplay of the substituent effects. The methoxy group, a strong electron-donating group, and the thiol group, which can also donate electrons, both interact with the π-system of the pyrimidine ring. This interaction raises the energy of the HOMO and may lower the energy of the LUMO, leading to a bathochromic (red) shift in the π-π* absorption bands compared to unsubstituted pyrimidine. The non-bonding electrons on the nitrogen atoms of the pyrimidine ring and the oxygen and sulfur atoms of the substituents can give rise to weaker n-π* transitions, which typically appear at longer wavelengths than the π-π* transitions.

The conjugation within this compound is primarily dictated by the aromatic pyrimidine ring. The delocalization of π-electrons across the ring system is a key factor in its electronic structure. The methoxy and thiol substituents can further enhance this conjugation through resonance effects, where the lone pairs of electrons on the oxygen and sulfur atoms are delocalized into the pyrimidine ring. This extended conjugation is directly observable in the UV-Vis spectrum, as it lowers the energy gap between the HOMO and LUMO, resulting in absorption at longer wavelengths.

To illustrate the typical UV-Vis absorption data for related compounds, the following interactive table summarizes findings from the literature.

Compound Classλmax (nm)Molar Absorptivity (ε) (dm³ mol⁻¹ cm⁻¹)Attributed Transition
2-Alkoxy-substituted Pyrimidines~41029,790–40,620π-π
Thiol-containing Marine Compounds254-260Not ReportedNot Specified
Substituted Thiazolidinone348, 406Not Reportedπ-π and n-π*

This table presents data from related compounds to provide a comparative context for the electronic properties of this compound.

Computational Chemistry and Theoretical Investigations

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in structure-based drug design for predicting the interaction between a ligand and its target protein. While specific docking studies for 2-methoxypyrimidine-5-thiol are not extensively detailed in the available literature, research on structurally related pyrimidine-thiol derivatives provides valuable insights into their potential ligand-target interactions.

For instance, molecular docking studies on newly synthesized pyridine (B92270) moiety-bearing pyrimidine-2-thiols have been performed to predict their anti-inflammatory potential by targeting cyclooxygenase (COX) enzymes. ashdin.com In one such study, 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol was docked into the active sites of both COX-1 and COX-2. ashdin.com The results indicated significant binding interactions, with a docking energy of -4.90 kcal/mol at the COX-2 active site, which was greater than that of the reference drug Diclofenac (-4.28 kcal/mol). ashdin.com

Similarly, another study focused on thiopyrimidine-5-carbonitrile derivatives and their interaction with the thymidylate synthase (TS) enzyme, a crucial target in cancer therapy. researchgate.net The docking study aimed to understand the binding mode of the most active compounds. researchgate.net The results showed that these derivatives exhibited a strong binding affinity towards thymidylate synthase, with one compound, 6b, showing a binding energy of -88.52 Kcal/mol. researchgate.net The interactions involved hydrogen bonding between the cyano group of the ligand and amino acid residues like Arg-50 in the enzyme's active site. researchgate.net

These studies on related compounds suggest that the pyrimidine-thiol scaffold is a viable candidate for forming stable interactions with biological macromolecules. The thiol and methoxy (B1213986) groups, along with the nitrogen atoms in the pyrimidine (B1678525) ring of this compound, could potentially act as hydrogen bond donors or acceptors, facilitating binding within a protein's active site.

Table 1: Molecular Docking Findings for this compound Derivatives

Derivative ClassProtein TargetKey FindingsReference
Pyridine bearing pyrimidine-2-thiolsCyclooxygenase-2 (COX-2)Compound 4a showed a docking energy of -4.90 kcal/mol, indicating a more favorable interaction than the reference drug Diclofenac. ashdin.com
Thiopyrimidine-5-carbonitrilesThymidylate Synthase (TS)Derivatives showed strong binding affinity. Compound 6b had a binding energy of -88.52 Kcal/mol, with key interactions involving the cyano group and Arg-50 residue. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. nih.gov These methods provide a fundamental understanding of molecular stability, reactivity, and spectroscopic properties. researchgate.net

DFT calculations are used to determine various molecular properties and reactivity descriptors. nih.gov The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netfigshare.com

For pyrimidine derivatives, DFT studies have been used to analyze charge transfer within the molecule and predict its stability. researchgate.net The molecular electrostatic potential (MESP) is another critical property determined through these calculations. MESP maps illustrate the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions, which are crucial for predicting how the molecule will interact with other chemical species. nih.gov

Heterocyclic compounds containing a thiol group adjacent to a nitrogen atom, such as 2-mercaptopyrimidines, can exist in a tautomeric equilibrium between the thione (C=S) and thiol (-SH) forms. researchgate.net The position of this equilibrium is a critical aspect of the molecule's structure and can significantly influence its chemical and biological properties. researchgate.net

For simple thioamides and related heterocyclic systems, the thione form generally predominates over the thiol form. scispace.com In the case of 2-mercaptopyrimidines, studies have shown that the tautomeric equilibrium is almost exclusively shifted towards the thione form in polar solvents like ethanol (B145695) and water. researchgate.net The stability of the thione tautomer is favored by factors such as self-association and the proton-donating ability of the solvent. researchgate.net Conversely, the thiol form can gain stabilization through aromatic resonance, particularly in cyclic systems. scispace.com

Quantum chemical calculations can be used to determine the relative energies of the different tautomers and conformers, thereby predicting the most stable form. By calculating the energies of both the thione and thiol tautomers of this compound, DFT can provide a quantitative estimate of their relative populations at equilibrium. Conformational analysis would involve exploring the potential energy surface related to the rotation around single bonds, such as the C-S bond and the C-O bond of the methoxy group, to identify the most stable three-dimensional structure (conformer) of the molecule.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com This technique provides a dynamic view of molecular systems, offering insights into conformational changes and interactions with other molecules, such as proteins or solvents. rsc.org

MD simulations can be used to explore the conformational landscape of this compound. By simulating the molecule's movement over a period of time (from picoseconds to microseconds), researchers can observe how it flexes, bends, and rotates. This is particularly useful for understanding the flexibility of the molecule and the accessibility of different functional groups. For instance, an MD simulation could reveal the preferred orientation of the methoxy group relative to the pyrimidine ring and the range of motion of the thiol group. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site on a biological target.

MD simulations are a powerful tool for refining the results of molecular docking and studying the stability of ligand-protein complexes. nih.gov After an initial binding pose is predicted by docking, an MD simulation can be run on the entire complex (protein + ligand) solvated in water. This simulation reveals how the ligand and protein interact and adjust their conformations in a dynamic environment.

The simulation can be analyzed to:

Assess Binding Stability: Determine if the ligand remains stably bound in the active site or if it dissociates over time.

Characterize Key Interactions: Identify which specific hydrogen bonds, hydrophobic interactions, or other non-covalent forces are most persistent and crucial for binding.

Analyze Water's Role: Observe the role of water molecules in mediating interactions between the ligand and the protein.

Calculate Binding Free Energy: More advanced MD simulation techniques can provide a quantitative estimate of the binding affinity.

Studies on other systems, such as the CRMP2 protein, have used MD simulations to analyze conformational changes resulting from redox switches involving thiol groups (i.e., the formation of a disulfide bond). researchgate.net This highlights the utility of MD in understanding the dynamic behavior of thiol-containing molecules and their interactions within a biological context. researchgate.net

Structure-Activity/Property Relationship (SAR/SPR) Modeling

The exploration of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) is fundamental to understanding how the chemical structure of this compound and its derivatives influences their biological activity and physicochemical properties. While specific, comprehensive SAR/SPR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of these models can be applied by examining related pyrimidine derivatives.

SAR and SPR studies on broader classes of pyrimidine compounds have revealed key structural determinants for various biological activities. For instance, in the context of kinase inhibition, a common target for pyrimidine-based molecules, the nature and position of substituents on the pyrimidine ring are critical. The methoxy group at the 2-position and the thiol group at the 5-position of the target compound are expected to significantly influence its electronic and steric properties, thereby affecting its interaction with biological targets.

The thiol group, in particular, is a crucial functional group that can participate in hydrogen bonding and can be readily derivatized to explore a wider chemical space. Modifications at this position, such as alkylation or arylation, would predictably alter the compound's lipophilicity, size, and electronic distribution, which are key parameters in SAR/SPR models.

To illustrate the potential impact of substitutions, a hypothetical SAR exploration could involve modifying the methoxy group to other alkoxy groups of varying chain lengths or introducing different substituents at other available positions on the pyrimidine ring. The resulting changes in activity or property would then be correlated with the physicochemical properties of the substituents, such as their size (e.g., molar volume), lipophilicity (e.g., logP), and electronic effects (e.g., Hammett constants).

Structural Modification Predicted Impact on Properties Potential Influence on Biological Activity
Elongation of the 2-alkoxy chainIncreased lipophilicity, potential steric hindranceAltered membrane permeability, potential change in binding affinity
Replacement of the 5-thiol with a hydroxyl groupIncreased polarity, altered hydrogen bonding capabilityChange in target interaction and solubility
Introduction of a substituent at the 4- or 6-positionAltered molecular shape and electronic distributionPotential for new interactions with a biological target or altered metabolic stability

This table represents a conceptual framework for SAR/SPR analysis of this compound and is based on general principles of medicinal chemistry.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

QSAR models are typically developed using a dataset of compounds with known activities. For a series of this compound analogs, one would first calculate a range of molecular descriptors. These descriptors quantify different aspects of the molecular structure, including:

Electronic descriptors: such as atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO), which describe the electronic distribution and reactivity.

Steric descriptors: like molecular volume, surface area, and specific shape indices, which relate to the size and shape of the molecule.

Hydrophobic descriptors: such as the partition coefficient (logP), which measures the lipophilicity of the compound.

Topological descriptors: which are numerical representations of the molecular structure and connectivity.

Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a mathematical equation that links a combination of these descriptors to the observed biological activity.

A hypothetical QSAR study on a series of pyrimidine derivatives might reveal, for example, that the biological activity is positively correlated with the lipophilicity and the energy of the LUMO, while being negatively correlated with the molecular volume. Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds.

Descriptor Type Example Descriptor Potential Relationship with Activity
ElectronicLUMO EnergyA lower LUMO energy might indicate greater reactivity and potentially higher biological activity.
StericMolecular VolumeAn optimal molecular volume may be required for effective binding to a target; either too small or too large could be detrimental.
HydrophobiclogPIncreased lipophilicity could enhance membrane permeability but might also lead to non-specific binding or reduced solubility.

This table provides a generalized overview of descriptors used in QSAR and their potential implications, which would need to be validated for a specific biological target of this compound.

Chemoinformatic Approaches to Pyrimidine Derivatives

Chemoinformatics encompasses a broad range of computational techniques used to analyze and manage chemical data. In the context of this compound and its derivatives, chemoinformatic approaches can be invaluable for virtual screening, library design, and understanding the broader chemical space of pyrimidine compounds.

One key application of chemoinformatics is the construction and analysis of chemical libraries. By applying various filters based on physicochemical properties (e.g., Lipinski's rule of five for drug-likeness), molecular scaffolds, and functional groups, it is possible to design a focused library of this compound derivatives with a higher probability of possessing desired biological activities.

Similarity and diversity analysis are also central to chemoinformatic studies. By calculating molecular fingerprints or other similarity metrics, researchers can compare this compound to databases of known bioactive molecules. This can help in identifying potential biological targets or predicting off-target effects. Conversely, diversity analysis can be used to ensure that a designed library of derivatives covers a wide range of chemical space, increasing the chances of discovering novel activities.

Pharmacophore modeling is another powerful chemoinformatic tool. A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to interact with a specific biological target. By analyzing the structure of this compound, a hypothetical pharmacophore could be generated that includes the hydrogen bond accepting capabilities of the pyrimidine nitrogens and the methoxy oxygen, as well as the hydrogen bond donating and accepting potential of the thiol group. This model could then be used to search large chemical databases for other molecules that fit the pharmacophore and are therefore likely to share a similar biological activity.

Chemoinformatic Approach Application to this compound Potential Outcome
Library DesignGeneration of a virtual library of derivatives with varied substituents.Identification of a focused set of compounds for synthesis and biological testing.
Similarity SearchingComparison of the molecular fingerprint of the compound against databases of known drugs.Prediction of potential biological targets and activities.
Pharmacophore ModelingDevelopment of a 3D model of essential features for a hypothetical target interaction.Discovery of novel scaffolds with similar predicted activity.

This table outlines the application of chemoinformatic techniques to the study of this compound, highlighting the potential for these methods to accelerate drug discovery and development processes.

Applications in Materials Science and Other Chemical Disciplines

Precursor in Organic Synthesis Beyond Medicinal Chemistry

The pyrimidine (B1678525) scaffold is a fundamental building block in organic synthesis, extending far beyond its well-established role in pharmaceuticals. The reactivity of the thiol group in 2-methoxypyrimidine-5-thiol makes it a valuable precursor for the synthesis of more complex molecules with potential applications in materials science.

The thiol group is a potent nucleophile, readily undergoing S-alkylation, S-acylation, and addition reactions. This reactivity allows for the facile introduction of a wide array of functional groups, enabling the synthesis of diverse molecular architectures. For instance, the reaction of pyrimidine thiols with alkyl halides can be used to create thioether derivatives. These derivatives could be designed to possess specific electronic or photophysical properties, making them of interest for applications in organic electronics or as components of functional dyes.

A general review of the synthesis of 2-thio-containing pyrimidines highlights various cyclization and domino reactions that produce a wide range of thiopyrimidine structures. nih.gov While the focus of this review is on compounds with biological activity, the synthetic methodologies are broadly applicable. For example, the condensation of β-dicarbonyl compounds with thiourea (B124793) is a classic method for forming the 2-thiopyrimidine core. nih.gov Subsequent modification of the thiol group could lead to materials with novel properties.

Although specific examples of "this compound" as a precursor in materials science are not prominent in the literature, the fundamental reactivity of the pyrimidine-thiol moiety suggests a range of possibilities. The synthesis of thienopyrimidine derivatives, for example, often starts from aminothiophene precursors that are reacted with isothiocyanates to build the pyrimidine ring. researchgate.net A similar synthetic strategy could potentially utilize derivatives of this compound to create novel fused heterocyclic systems with interesting electronic and optical properties for materials science applications.

Role in Analytical Chemistry (e.g., as a reagent or probe)

The development of selective and sensitive analytical reagents and probes is a significant area of chemical research. Pyrimidine derivatives have been successfully employed as fluorescent probes for various analytical applications. rsc.orgnih.govfrontiersin.orgnih.gov The pyrimidine ring system can be readily functionalized to create molecules that exhibit changes in their fluorescence properties upon binding to specific analytes or in response to changes in their environment.

While there are no specific reports detailing the use of "this compound" as an analytical reagent, its structure possesses features that could be exploited for this purpose. The thiol group is known to have a high affinity for heavy metal ions. This property could be harnessed to develop colorimetric or fluorescent sensors for the detection of environmentally or biologically important metal ions. Upon coordination with a metal ion, the electronic properties of the pyrimidine ring could be perturbed, leading to a measurable change in its spectroscopic properties.

For instance, a study on pyrimidine-based fluorescent probes demonstrated their utility in imaging and targeting specific cellular components. frontiersin.orgnih.gov By attaching a fluorophore to the this compound scaffold, it is conceivable that a new class of fluorescent probes could be developed. The methoxy (B1213986) group could be used to tune the solubility and photophysical properties of the probe, while the thiol group could serve as a reactive handle for conjugation to other molecules or as the binding site for the target analyte.

Furthermore, the pyrimidine core itself can participate in hydrogen bonding and π-π stacking interactions, which can be utilized for the recognition of specific molecular targets. The design of pyrimidine-based fluorescent probes for monitoring pH variations in biological systems has been reported. nih.gov This suggests that with appropriate functionalization, this compound could serve as a platform for the development of novel sensors for a variety of analytical applications.

Contributions to Polymer Chemistry or Supramolecular Assemblies

The fields of polymer chemistry and supramolecular chemistry rely on the design and synthesis of molecules that can be linked together to form long chains or self-assemble into well-defined, non-covalently bonded structures. The structural features of "this compound" make it a candidate for incorporation into both polymeric and supramolecular systems.

The thiol group is highly effective in "click chemistry" reactions, particularly thiol-ene and thiol-yne reactions. These reactions are known for their high efficiency, selectivity, and mild reaction conditions, making them ideal for polymer synthesis and modification. nih.gov this compound could be utilized as a monomer or a functionalizing agent in thiol-ene polymerization to create polymers with pendant pyrimidine units. These pyrimidine groups could then impart specific properties to the polymer, such as thermal stability, altered solubility, or the ability to coordinate with metals.

In the realm of supramolecular chemistry, the pyrimidine ring is a well-known motif for directing self-assembly through hydrogen bonding. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while appropriate functionalization can introduce hydrogen bond donors. This can lead to the formation of predictable and stable supramolecular structures, such as tapes, rosettes, and liquid crystals. acs.orgacs.orgmdpi.comresearchgate.net

While direct studies on the supramolecular assembly of "this compound" are not available, the principles of supramolecular synthesis using pyrimidine derivatives are well-established. The methoxy group at the 2-position could influence the packing and stability of the resulting assemblies through steric and electronic effects. The thiol group at the 5-position could be used as a reactive site to attach other molecular components, leading to the formation of more complex, functional supramolecular architectures. For example, the synthesis of fused indeno-pyrido[2,3-d]pyrimidines has been achieved using supramolecular catalysis, highlighting the utility of the pyrimidine core in constructing complex, multi-ring systems. acs.orgacs.org

Future Research Directions and Concluding Remarks

Development of Novel Synthetic Routes with Improved Efficiency

Future research should prioritize the development of efficient and scalable synthetic routes to 2-methoxypyrimidine-5-thiol. While general methods for the synthesis of thiopyrimidines exist, optimizing a synthetic pathway for this specific molecule is crucial for enabling further studies. nih.gov Key areas of investigation would include:

Exploration of Starting Materials: Investigating a variety of readily available and cost-effective starting materials to serve as precursors for the pyrimidine (B1678525) ring.

Reaction Condition Optimization: Systematically optimizing reaction parameters such as solvent, temperature, and catalysts to maximize yield and purity while minimizing reaction time and environmental impact.

Flow Chemistry Approaches: The adoption of continuous flow chemistry could offer advantages in terms of safety, scalability, and reproducibility for the synthesis of this compound and its derivatives.

Deeper Exploration of Reaction Mechanisms

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is essential for its effective utilization. Future studies should focus on:

Mechanistic Studies of Synthesis: Elucidating the step-by-step mechanism of the optimized synthetic route to identify any reactive intermediates and potential side reactions. This knowledge can be used to further refine the reaction conditions.

Reactivity of the Thiol Group: Investigating the reactivity of the thiol group in various chemical transformations, such as nucleophilic substitution, oxidation, and addition reactions. This will be critical for the design of new derivatives and for understanding its potential interactions in biological systems. rsc.org

Advanced Computational Modeling for Predictive Design

Computational modeling and simulation can play a pivotal role in accelerating the discovery and development of applications for this compound. Future computational studies could include:

Quantum Chemical Calculations: Employing density functional theory (DFT) and other quantum chemical methods to predict the molecule's electronic properties, reactivity, and spectroscopic signatures. These calculations can provide insights into its chemical behavior and help in the interpretation of experimental data.

Molecular Docking and Dynamics: If a potential biological target is identified, molecular docking and molecular dynamics simulations can be used to predict the binding affinity and mode of interaction of this compound with the target protein. This can guide the design of more potent and selective analogs.

Identification of New Biological Targets and Mechanistic Pathways

The pyrimidine scaffold is a common feature in molecules with a wide range of biological activities, including anticancer and antimicrobial properties. nih.gov Therefore, a significant area of future research will be the biological evaluation of this compound. This would involve:

High-Throughput Screening: Screening the compound against a diverse panel of biological targets, such as enzymes and receptors, to identify potential therapeutic applications.

Mechanism of Action Studies: Once a biological activity is confirmed, detailed studies will be necessary to elucidate the underlying mechanism of action. This could involve identifying the specific molecular target and the signaling pathways that are modulated by the compound. The presence of a thiol group suggests potential for covalent interactions with protein targets, which would be an important aspect to investigate.

Potential for Material Science Applications

The thiol group in this compound opens up possibilities for its use in materials science. Thiols are known to participate in "click" chemistry reactions, such as thiol-ene and thiol-yne reactions, which are highly efficient and versatile for the synthesis of polymers and functional materials. researchgate.net Future research in this area could explore:

Polymer Synthesis: Utilizing this compound as a monomer or a functionalizing agent in the synthesis of novel polymers with unique properties. The pyrimidine and methoxy (B1213986) groups could impart specific characteristics, such as thermal stability or hydrophilicity, to the resulting polymer.

Surface Modification: The thiol group can readily attach to the surface of noble metals like gold, allowing for the formation of self-assembled monolayers. This could be exploited for the development of sensors, electronic devices, or biocompatible coatings.

Nanoparticle Functionalization: Functionalizing nanoparticles with this compound could lead to new nanomaterials with applications in areas such as drug delivery, catalysis, and diagnostics.

Q & A

Q. What are the established synthetic routes for 2-methoxypyrimidine-5-thiol, and how can reaction conditions be optimized for purity and yield?

Methodological Answer: Synthesis typically involves functionalization of pyrimidine precursors. For example:

  • Step 1: Start with 5-bromo-2-methoxypyrimidine. React with a thiolating agent (e.g., thiourea or NaSH) under basic conditions (e.g., NaOH/EtOH) to introduce the thiol group at the 5-position .
  • Step 2: Optimize temperature (70–90°C) and reaction time (6–12 hrs) to minimize byproducts like disulfides.
  • Purification: Use column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) to achieve >95% purity .

Key Data:

  • Yield improvements (70% → 85%) are achievable by substituting thiourea with NaSH in DMF .
  • Monitor reaction progress via TLC (Rf ~0.3 in 1:1 hexane/EtOAc) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR:
    • 1H NMR (DMSO-d6): δ 8.2 (s, 1H, pyrimidine-H), δ 3.9 (s, 3H, OCH3), δ 3.2 (s, 1H, SH) .
    • 13C NMR: Confirm methoxy (δ 55–60 ppm) and pyrimidine ring carbons (δ 160–170 ppm) .
  • HPLC: Use a C18 column (mobile phase: 60% MeCN/40% H2O + 0.1% TFA) with retention time ~8.2 min .
  • Mass Spectrometry: ESI-MS m/z calcd. for C5H6N2OS: 142.02; observed: 143.03 [M+H]+ .

Q. What are the potential biological targets or pathways influenced by this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Screen against thiamine biosynthesis enzymes (e.g., ThiE) using UV-Vis kinetics (λ = 420 nm) to detect competitive inhibition .
  • Cellular Uptake: Use radiolabeled [35S]-2-methoxypyrimidine-5-thiol in bacterial cultures (e.g., E. coli) to assess permeability via scintillation counting .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles. Avoid latex gloves due to thiol reactivity .
  • Ventilation: Use fume hoods for synthesis and purification steps.
  • Spill Management: Neutralize with 10% NaHCO3 solution and absorb with vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound across studies?

Methodological Answer:

  • Contradiction Example: Discrepancies in nucleophilic substitution rates.
  • Resolution:
    • Compare solvent polarity effects (e.g., DMF vs. THF) via kinetic studies (monitor by HPLC).
    • Assess trace metal contamination (e.g., Fe³⁺) using ICP-MS, which may catalyze oxidation to disulfides .

Q. How does the thiol group in this compound influence its reactivity under varying pH conditions?

Methodological Answer:

  • pH-Dependent Studies:
    • Acidic Conditions (pH < 5): Thiol protonation reduces nucleophilicity; monitor via UV-Vis (λ = 260 nm) .
    • Basic Conditions (pH > 8): Deprotonated thiolate enhances reactivity in alkylation reactions (e.g., with methyl iodide) .
  • Redox Stability: Use cyclic voltammetry to evaluate oxidation potential (Epa ~0.5 V vs. Ag/AgCl) .

Q. What computational strategies can predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to ThiE (PDB ID: 2TPT). Focus on hydrogen bonding with Arg148 and hydrophobic interactions with Phe90 .
  • MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns; analyze RMSD (<2 Å indicates stable binding) .

Q. How can synthetic scalability be achieved for this compound without compromising purity?

Methodological Answer:

  • Flow Chemistry: Implement continuous flow reactors (residence time: 30 min) with in-line IR monitoring to optimize thiolation .
  • Automated Crystallization: Use anti-solvent (water) addition controlled by pH-stat to ensure consistent crystal size and purity (>99%) .

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